2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These synthetic pathways contribute to the formation of the final product.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide belongs to a class of compounds known for their potential in various biological activities. While the exact compound has not been directly studied, derivatives with similar structural features have been synthesized and evaluated for their biological applications, offering insight into the potential research applications of the compound.
Antibacterial and Antifungal Agents : Compounds featuring the 1,3,4-oxadiazole moiety combined with benzothiazole and furan units have been synthesized and tested for their antibacterial and antifungal activities. For instance, derivatives synthesized from similar intermediates have shown significant activity against various bacterial and fungal strains, suggesting that the compound may also possess similar antimicrobial properties (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Anticancer Activity : The structural motifs present in the compound, particularly the 1,3,4-oxadiazole and benzothiazole groups, have been incorporated into molecules that exhibit moderate to excellent anticancer activity against various cancer cell lines. This suggests that the compound could be explored for its potential anticancer properties, as studies on similar molecules have yielded promising results in inhibiting the growth of cancer cells (B. Ravinaik et al., 2021).
Antioxidant and Antimicrobial Properties : The presence of benzothiazole and furan in the compound's structure could also imply potential antioxidant and antimicrobial efficacy. Research on compounds with related structures has demonstrated potent antimicrobial activity against a range of pathogens, as well as significant antioxidant capabilities. This dual functionality makes them attractive for further studies in contexts where oxidative stress is linked to microbial infections (Basavaraj S Naraboli & J. S. Biradar, 2017).
Anticonvulsant Evaluation : Another potential application could be in the development of anticonvulsant drugs. Derivatives of benzothiazole and oxadiazole have been evaluated for their anticonvulsant activities, showing effectiveness in various models. This points towards the possibility of the compound serving as a lead structure for the development of new anticonvulsant medications (R. Nath et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c27-19(13-30-22-24-16-8-3-4-10-18(16)31-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)17-9-5-11-28-17/h1-11H,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZJTCFVLKXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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